3-(5-Hydroxypyridin-3-yl)-N,N-dimethylbenzenesulfonamide
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Overview
Description
3-(5-Hydroxypyridin-3-yl)-N,N-dimethylbenzenesulfonamide is a complex organic compound that features a hydroxypyridine moiety and a benzenesulfonamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the hydroxypyridine and sulfonamide groups suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Hydroxypyridin-3-yl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Preparation of 5-Hydroxypyridine: This can be achieved through the oxidation of 5-aminopyridine using an oxidizing agent such as potassium permanganate or hydrogen peroxide.
Formation of N,N-Dimethylbenzenesulfonamide: This step involves the sulfonation of dimethylaniline with chlorosulfonic acid, followed by neutralization with a base such as sodium hydroxide to yield N,N-dimethylbenzenesulfonamide.
Coupling Reaction: The final step involves coupling the 5-hydroxypyridine with N,N-dimethylbenzenesulfonamide using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(5-Hydroxypyridin-3-yl)-N,N-dimethylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of pyridine ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure may make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes involving sulfonamide or pyridine-containing compounds.
Industrial Applications: Potential use in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(5-Hydroxypyridin-3-yl)-N,N-dimethylbenzenesulfonamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The hydroxypyridine moiety can participate in hydrogen bonding and π-π interactions, while the sulfonamide group can enhance binding affinity through electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypyridine: A simpler analog that lacks the sulfonamide group.
N,N-Dimethylbenzenesulfonamide: Lacks the hydroxypyridine moiety.
Sulfonamide Derivatives: Compounds with similar sulfonamide groups but different aromatic substituents.
Uniqueness
3-(5-Hydroxypyridin-3-yl)-N,N-dimethylbenzenesulfonamide is unique due to the combination of the hydroxypyridine and sulfonamide groups in a single molecule. This dual functionality can confer unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(5-hydroxypyridin-3-yl)-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)13-5-3-4-10(7-13)11-6-12(16)9-14-8-11/h3-9,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDIEWQGRALGQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=CN=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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